Cas no 901228-95-3 (3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline)

3-(4-Bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with bromophenyl, chlorophenyl, and fluoro functional groups. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials research. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, facilitating further derivatization. The fluorinated quinoline moiety may contribute to improved bioavailability and binding affinity in medicinal chemistry applications. Its well-defined molecular architecture allows for precise modifications, supporting its use in the development of targeted bioactive compounds. The compound's stability and synthetic versatility make it suitable for advanced research in drug discovery and organic synthesis.
3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline structure
901228-95-3 structure
Product Name:3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline
CAS No:901228-95-3
MF:C22H12BrClFN3
MW:452.706186294556
CID:6111628
PubChem ID:20852903
Update Time:2025-06-11

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline
    • 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline
    • 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
    • 901228-95-3
    • F3407-1633
    • AKOS001804733
    • Inchi: 1S/C22H12BrClFN3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H
    • InChI Key: TUZZQJHSBOPARM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C2C=NC3C=CC(=CC=3C=2N(C2C=CC(=CC=2)Cl)N=1)F

Computed Properties

  • Exact Mass: 450.98872g/mol
  • Monoisotopic Mass: 450.98872g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 30.7Ų

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo4,3-cquinoline

Introduction to 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS No. 901228-95-3)

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, identified by its CAS number 901228-95-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, including the presence of bromine, chlorine, and fluorine substituents, as well as the pyrazolo[4,3-c]quinoline core, contribute to its unique chemical properties and biological interactions.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this motif exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of halogen atoms into the structure of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline enhances its pharmacological profile by influencing electronic distribution and binding affinity to biological targets. Specifically, the bromine and chlorine atoms can serve as pharmacophores that interact with specific residues in enzymes or receptors, modulating their activity.

Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have enabled researchers to predict and optimize the biological activity of quinoline derivatives more efficiently. The fluorine atom in 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has been shown to improve metabolic stability and binding affinity in several drug candidates. This has led to increased interest in fluorinated quinolines as potential leads for new therapeutic agents.

In the context of drug discovery, 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline represents a promising scaffold for further development. Its unique structural features make it a versatile building block for designing molecules with enhanced selectivity and potency. Researchers have been exploring its potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.

One of the most intriguing aspects of this compound is its ability to modulate intracellular signaling pathways. Studies have suggested that it may interfere with key enzymes involved in cancer cell proliferation and survival. For instance, preliminary data indicate that it can inhibit the activity of tyrosine kinases, which are often overexpressed in tumors and contribute to uncontrolled cell growth. Additionally, its interaction with other cellular targets may contribute to its observed anti-inflammatory effects.

The synthesis of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a complex process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to construct the desired framework efficiently. These techniques not only improve the scalability of production but also allow for the introduction of additional functional groups that can fine-tune biological activity.

Biological evaluation of this compound has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines at submicromolar concentrations. Mechanistic studies suggest that it exerts its effects by disrupting microtubule formation and inducing apoptosis in tumor cells. Furthermore, its interaction with mitochondrial components may contribute to energy depletion in cancer cells, further enhancing its cytotoxicity.

The role of halogenated quinolines in medicinal chemistry has been extensively studied over the past decade. The presence of bromine and chlorine atoms not only enhances binding affinity but also facilitates further derivatization through functional group interconversions. For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups at specific positions on the quinoline core, expanding the chemical space for drug discovery.

Recent publications have highlighted the potential of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline as a lead compound for developing novel therapeutics. Researchers have reported on its efficacy in preclinical models of cancer and inflammation, demonstrating promising results that warrant further investigation. These studies underscore the importance of halogenated heterocycles in modern drug design and highlight the need for continued exploration of their pharmacological properties.

The development of new synthetic strategies for fluorinated quinolines remains an active area of research. Advances in flow chemistry and continuous manufacturing have enabled more efficient production processes for these complex molecules. Such innovations are crucial for reducing costs and improving accessibility for academic and industrial research purposes.

In conclusion,3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS No. 901228-95-3) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of substituents enhances its biological activity and makes it a valuable scaffold for drug discovery efforts. With ongoing research focused on optimizing its synthesis and exploring new therapeutic indications,this molecule is poised to play a crucial role in future medical advancements.

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